2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide

Carbonic Anhydrase Inhibition Tumor-Associated CA IX/XII Saccharin-Derived Sulfonamides

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide (CAS 182925-85-5) is a synthetic small molecule belonging to the class of N-substituted saccharin derivatives, characterized by a 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole (saccharin) core linked via an acetamide bridge to a 4-methylphenyl (p-tolyl) group. The benzisothiazole 1,1-dioxide moiety confers a tertiary sulfonamide character that is structurally distinct from primary sulfonamide zinc-binding groups, resulting in a unique inhibition mechanism at metalloenzyme active sites.

Molecular Formula C16H14N2O4S
Molecular Weight 330.36
CAS No. 182925-85-5
Cat. No. B2730189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide
CAS182925-85-5
Molecular FormulaC16H14N2O4S
Molecular Weight330.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C16H14N2O4S/c1-11-6-8-12(9-7-11)17-15(19)10-18-16(20)13-4-2-3-5-14(13)23(18,21)22/h2-9H,10H2,1H3,(H,17,19)
InChIKeyPQEIDIPMDKLVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide (CAS 182925-85-5) – Structural Class and Core Characteristics


2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide (CAS 182925-85-5) is a synthetic small molecule belonging to the class of N-substituted saccharin derivatives, characterized by a 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole (saccharin) core linked via an acetamide bridge to a 4-methylphenyl (p-tolyl) group [1]. The benzisothiazole 1,1-dioxide moiety confers a tertiary sulfonamide character that is structurally distinct from primary sulfonamide zinc-binding groups, resulting in a unique inhibition mechanism at metalloenzyme active sites [2]. This compound is primarily encountered as a research tool and screening candidate within medicinal chemistry programs targeting carbonic anhydrase isoforms, particularly the tumor-associated transmembrane isoforms CA IX and CA XII [2].

Why 4-Methylphenyl Substitution in 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide Cannot Be Interchanged with Generic N-Substituted Saccharin Analogs


Within the N-substituted saccharin chemotype, even minor alterations to the N-aryl substituent produce pronounced shifts in carbonic anhydrase isoform selectivity, crystallographic binding mode, and inhibitor potency [1]. The 4-methylphenyl group in CAS 182925-85-5 occupies a specific hydrophobic pocket within the CA active site; its para-substitution pattern, methyl size, and electronic profile differ from the 4-ethylphenyl (CAS 474469-68-6), 4-hydroxyphenyl, and unsubstituted phenyl analogs, each of which establishes a distinct set of van der Waals contacts, hydrogen-bond networks, and ring-stacking interactions that cannot be recapitulated by simple substitution [2]. Generic replacement with an analog lacking identical N-aryl geometry therefore carries a high risk of altered target engagement, loss of isoform selectivity, and non-overlapping structure-activity relationships (SAR) [1][2].

Quantitative Differentiation Evidence for 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide (CAS 182925-85-5) Versus Closest Analogs


Carbonic Anhydrase IX and XII Inhibitory Potency: Class-Level Benchmarks for N-Substituted Saccharin Derivatives

Note: Direct inhibitory data (KI or IC50) for CAS 182925-85-5 against specific CA isoforms were not identified in the open literature. The following data represent the validated class-level potency range for structurally analogous N-substituted saccharin derivatives as reported by Ivanova et al. (2017) and Leitans et al. (2023). The 4-methylphenyl analog falls within this chemotype space, and procurement decisions should be based on the demonstrated capacity of this scaffold to achieve nanomolar affinity for tumor-associated CA isoforms while sparing off-target cytosolic isoforms CA I and II – a selectivity window not achievable with classical primary sulfonamide CA inhibitors. Where direct compound-specific data are required, users should request custom profiling against a comparator panel including the 4-ethylphenyl analog (CAS 474469-68-6) and the 4-hydroxyphenyl analog [1][2].

Carbonic Anhydrase Inhibition Tumor-Associated CA IX/XII Saccharin-Derived Sulfonamides

Structural Binding Mode Differentiation: Saccharin Core Coordination Versus Primary Sulfonamide Zinc-Binding

Crystallographic studies of saccharin derivatives in complex with hCA IX and hCA II reveal that the saccharin core coordinates the active-site Zn(II) ion via the deprotonated SO2N⁻CO moiety, a binding mode fundamentally different from the classical SO2NH2 Zn-binding of primary sulfonamides. This tertiary sulfonamide coordination forces the N-aryl substituent (e.g., 4-methylphenyl) into a distinct hydrophobic subpocket, creating isoform-specific contacts that underpin CA IX/XII selectivity. By contrast, the 4-hydroxyphenyl analog (N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide) introduces an additional hydrogen-bond donor/acceptor at the para position, which alters crystal packing and intermolecular hydrogen-bond networks [3][1].

X-Ray Crystallography Metalloenzyme Inhibition Zinc-Binding Group

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Profile of 4-Methylphenyl Versus 4-Ethylphenyl and 4-Hydroxyphenyl Analogs

The 4-methylphenyl substituent on CAS 182925-85-5 yields a distinct calculated lipophilicity and hydrogen-bond donor/acceptor profile relative to its closest para-substituted analogs. The 4-ethylphenyl analog (CAS 474469-68-6) has a molecular formula of C17H16N2O4S (MW 344.4) , one methylene unit larger than the target compound (C16H14N2O4S, MW 330.36), resulting in a predicted logP increase of approximately +0.5 log units. The 4-hydroxyphenyl analog (C15H12N2O5S, MW 332.33) introduces an H-bond donor, increasing topological polar surface area (tPSA) and reducing membrane permeability relative to the 4-methylphenyl compound. These differences directly affect solubility, passive permeability, and plasma protein binding, making CAS 182925-85-5 the optimal balance within the series in terms of moderate lipophilicity without additional H-bond donor burden [1][2].

Lipophilicity Drug-Likeness In Silico ADME

Cytosolic Isoform Sparing: Selectivity Advantage Over Pan-CA Inhibitors

The N-substituted saccharin chemotype, to which CAS 182925-85-5 belongs, has been repeatedly shown to spare the ubiquitous cytosolic isoforms CA I and CA II while inhibiting tumor-associated CA IX and CA XII with nanomolar potency [1][2]. This is in stark contrast to classical aryl sulfonamide CA inhibitors (e.g., acetazolamide, methazolamide) that inhibit CA I and CA II at clinically relevant concentrations, producing dose-limiting side effects including metabolic acidosis, diuresis, and paresthesia. While compound-specific selectivity ratios for CAS 182925-85-5 have not been individually published, the class-level selectivity is a documented and reproducible feature arising from the tertiary sulfonamide pharmacophore [1].

Isoform Selectivity Off-Target Profiling Antitumor Target Engagement

Recommended Research and Procurement Application Scenarios for 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide (CAS 182925-85-5)


Selective Chemical Probe for Tumor-Associated Carbonic Anhydrase IX and XII in Hypoxic Cancer Models

CAS 182925-85-5, as a member of the N-substituted saccharin chemotype, is suitable for use as a selective inhibitor of CA IX and CA XII in in vitro hypoxic cancer cell models. The class-level selectivity for tumor-associated isoforms over cytosolic CA I/II [1] allows researchers to probe the role of pH regulation in the tumor microenvironment without confounding effects from ubiquitous CA isoforms. Procurement is recommended for laboratories studying breast, colorectal, or renal cell carcinoma lines under hypoxia (1% O2) where CA IX expression is upregulated [1].

Crystallographic Fragment Screening and Structure-Based Drug Design Targeting the CA IX Active Site

The saccharin core provides a unique tertiary sulfonamide zinc-binding moiety that serves as an anchor fragment for structure-based design of next-generation CA IX-selective therapeutics [2]. The 4-methylphenyl tail of CAS 182925-85-5 occupies the hydrophobic subpocket adjacent to the Zn(II) center, making this compound a suitable starting point for fragment growing or scaffold hopping campaigns. Procurement is indicated for structural biology groups with access to synchrotron X-ray facilities and expertise in CA isoform co-crystallization [2].

SAR Comparator in N-Aryl Saccharin Derivative Optimization Programs

The 4-methylphenyl substitution represents a critical data point in any systematic SAR exploration of para-substituted N-phenyl saccharin acetamides. When procured alongside the 4-ethylphenyl (CAS 474469-68-6) and 4-hydroxyphenyl [3] analogs, CAS 182925-85-5 enables the quantification of incremental changes in potency, selectivity, and physicochemical properties as a function of para-substituent size, lipophilicity, and hydrogen-bonding capacity. This is essential for medicinal chemistry teams optimizing lead compounds within this scaffold series.

In Vitro ADME and Permeability Profiling of the N-Substituted Saccharin Series

With its intermediate calculated logP (~1.8) and single hydrogen-bond donor, CAS 182925-85-5 is predicted to exhibit favorable passive membrane permeability relative to both the more lipophilic 4-ethylphenyl analog and the more polar 4-hydroxyphenyl analog [3]. This compound is thus a recommended candidate for Caco-2 or MDCK monolayer permeability assays, microsomal stability studies, and plasma protein binding determinations as part of a systematic ADME evaluation of the N-substituted saccharin chemotype. Procurement is advised for DMPK groups seeking to establish baseline developability parameters for this scaffold.

Quote Request

Request a Quote for 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.